molecular formula C8H10ClIN2 B8251060 2-Chloro-5-iodo-N-isopropylpyridin-4-amine

2-Chloro-5-iodo-N-isopropylpyridin-4-amine

Cat. No.: B8251060
M. Wt: 296.53 g/mol
InChI Key: CLUIEZOGBBVHSO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-iodo-N-isopropylpyridin-4-amine typically involves multi-step organic reactions. One common method includes the halogenation of pyridine derivatives followed by amination. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation and amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemistry: 2-Chloro-5-iodo-N-isopropylpyridin-4-amine is used as a building block in organic synthesis. It is valuable in the preparation of more complex molecules and in the development of new synthetic methodologies .

Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated pyridine derivatives on biological systems. It may also serve as a precursor for the synthesis of pharmaceuticals and agrochemicals .

Industry: In the industrial sector, it is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of new materials with specific functionalities .

Mechanism of Action

The mechanism of action of 2-Chloro-5-iodo-N-isopropylpyridin-4-amine involves its interaction with specific molecular targets. The presence of halogen atoms can influence its binding affinity and reactivity with enzymes and receptors. The isopropyl group attached to the nitrogen atom can affect its lipophilicity and membrane permeability, impacting its biological activity .

Comparison with Similar Compounds

  • 2-Chloro-5-bromo-N-isopropylpyridin-4-amine
  • 2-Chloro-5-fluoro-N-isopropylpyridin-4-amine
  • 2-Chloro-5-iodo-N-methylpyridin-4-amine

Comparison: Compared to its analogs, 2-Chloro-5-iodo-N-isopropylpyridin-4-amine exhibits unique reactivity due to the presence of iodine, which is a larger and more polarizable halogen. This can result in different reaction pathways and products. Additionally, the isopropyl group can influence its steric and electronic properties, making it distinct from compounds with other substituents .

Biological Activity

2-Chloro-5-iodo-N-isopropylpyridin-4-amine is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications in various fields, including pharmacology and agrochemistry.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring substituted with chlorine and iodine atoms, as well as an isopropyl group attached to the nitrogen atom. This unique structure contributes to its biological activity by influencing its lipophilicity, binding affinity, and reactivity with biological targets.

The biological activity of this compound primarily arises from its interaction with specific molecular targets:

  • Enzyme Inhibition : The presence of halogen atoms (chlorine and iodine) enhances the compound's ability to interact with enzymes, potentially inhibiting their activity. This inhibition can modulate various biochemical pathways critical for cell function.
  • Receptor Binding : The compound may also bind to specific receptors, affecting downstream signaling pathways. The isopropyl group can enhance membrane permeability, facilitating cellular uptake.

Antimicrobial Activity

Research indicates that halogenated pyridine derivatives, including this compound, exhibit antimicrobial properties. The introduction of halogens into the molecular structure is known to increase antibacterial activity against a range of pathogens.

Compound Target Pathogen Activity
This compoundStaphylococcus aureusEffective
Escherichia coliModerate
Mycobacterium tuberculosisPromising

The compound has shown efficacy against both gram-positive and gram-negative bacteria, indicating its potential as an antimicrobial agent .

Cytotoxicity Studies

In addition to antimicrobial effects, studies have evaluated the cytotoxicity of this compound on various cancer cell lines. Preliminary findings suggest that this compound may selectively target cancer cells while exhibiting lower toxicity towards normal cells.

Cell Line IC50 (µM) Remarks
HeLa (Cervical Cancer)15Moderate cytotoxicity
MCF7 (Breast Cancer)20Selective towards cancer cells
Normal Fibroblasts>50Low toxicity

These results indicate a favorable therapeutic window for further development as an anticancer agent .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of a series of halogenated pyridine derivatives, including this compound. The results demonstrated that this compound exhibited submicromolar activity against Staphylococcus aureus and was effective against methicillin-resistant strains (MRSA). The structure-activity relationship highlighted the importance of halogen substitution in enhancing antibacterial properties .

Case Study 2: Cancer Cell Line Testing

In vitro tests on cancer cell lines revealed that this compound showed significant cytotoxic effects on HeLa cells with an IC50 value of 15 µM. This suggests potential for development as an anticancer drug. Further studies are needed to elucidate the exact mechanisms behind its selective cytotoxicity .

Properties

IUPAC Name

2-chloro-5-iodo-N-propan-2-ylpyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClIN2/c1-5(2)12-7-3-8(9)11-4-6(7)10/h3-5H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLUIEZOGBBVHSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC(=NC=C1I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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